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Technical Support Center: DIG RNA Probe
Labeling
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address RNase contamination issues that researchers, scientists, and

drug development professionals may encounter during digoxigenin (DIG) RNA probe labeling

experiments.

Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to RNase

contamination during your DIG RNA probe labeling workflow.

Question: My DIG-labeled RNA probe appears as a smear at a low molecular weight on a

denaturing agarose gel. What is the likely cause?

Answer: A low molecular weight smear is a classic sign of RNA degradation, most likely due to

RNase contamination.[1][2] Intact RNA should appear as a sharp band at the expected size.[1]

For total RNA, you would expect to see sharp 28S and 18S rRNA bands, with the 28S band

being approximately twice as intense as the 18S band.[1][2]

Question: I have low or no yield of my DIG-labeled RNA probe after in vitro transcription. Could

this be due to RNase contamination?
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Answer: Yes, RNase contamination is a primary suspect for low or no probe yield. Even trace

amounts of RNases can significantly degrade the RNA transcript as it is being synthesized,

leading to a poor yield.[3][4] Other potential causes for low yield that are not related to RNase

contamination include poor quality of the DNA template, inactive polymerase, or incorrect

nucleotide concentrations.[5]

Question: My in situ hybridization (ISH) experiment shows weak or no signal. How can I

determine if RNase contamination during probe labeling is the problem?

Answer: Weak or no signal in ISH can be due to a degraded probe. If the probe was degraded

by RNases during labeling, it will not effectively hybridize to the target mRNA in the tissue. To

troubleshoot this, you should first assess the integrity of your labeled probe by running an

aliquot on a denaturing agarose gel. A crisp, single band at the correct size indicates a high-

quality probe, while a smear suggests degradation.[1]

Question: I am seeing high background in my ISH experiment. Can this be related to RNase

issues?

Answer: While high background is often attributed to issues with hybridization stringency or

antibody specificity, partially degraded RNA probes resulting from minor RNase contamination

can sometimes lead to non-specific binding and increased background.[6] It is recommended

to first verify the integrity of your probe.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of RNase contamination in the lab?

A1: RNases are ubiquitous and very stable enzymes.[7][8] The most common sources in a

laboratory setting include:

Human contact: Skin, hair, and saliva are major sources of RNases.[9][10]

Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry

RNases.[9][11]

Reagents and Solutions: Water and buffers that have not been properly treated can be a

significant source of contamination.[9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.fishersci.ca/shop/products/ambion-rnase-i-zap-i-rnase-decontamination-solution-5/p-4925088
https://phoseon.com/wp-content/uploads/2019/01/Importance-of-UV-Inactivation-in-RNA-research-White-Pape-Phoseon-Jan2018.pdf
https://www.researchgate.net/post/Anyone_having_trouble_with_yield_from_DIG_RNA_Labeling_Kit
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/rna-protocol/agarose-gel-electrophoresis-of-rna.html
https://www.merckmillipore.com/HN/es/technical-documents/protocol/genomics/nucleic-acid-labeling-and-detection/dig-northern-starter-kit
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.protocols.io/view/in-vitro-transcription-of-dig-labelled-rna-probe-14egn83kyg5d/v1
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.researchgate.net/post/Why-do-I-have-very-low-labeling-efficiency-of-DNA-probe-with-DIG
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.cnbiolink.com/uploadfiles/2025/03/20250305111456519.pdf
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Laboratory Equipment: Pipettors, glassware, plasticware, and electrophoresis tanks can all

be contaminated if not decontaminated properly.[9]

Q2: How can I prevent RNase contamination in my experiments?

A2: A multi-faceted approach is crucial for preventing RNase contamination:

Personal Protective Equipment (PPE): Always wear gloves and change them frequently,

especially after touching surfaces that may not be RNase-free.[7][10] A clean lab coat is also

recommended.

Designated Workspace: If possible, designate a specific area and set of equipment for RNA

work only.[7]

Proper Technique: Use certified RNase-free pipette tips with aerosol barriers. Avoid talking

over open tubes.[12]

RNase-free Consumables and Reagents: Use certified RNase-free plasticware and

purchase reagents that are tested and certified to be RNase-free.[7][12]

Decontamination: Regularly decontaminate work surfaces, equipment, and glassware.[12]

Q3: What is DEPC treatment and when should I use it?

A3: DEPC (diethylpyrocarbonate) is a chemical that inactivates RNases by modifying their

histidine residues.[13] It is commonly used to treat water and buffers (0.1% v/v) to render them

RNase-free.[14] The solution is incubated and then autoclaved to inactivate the DEPC, which

can otherwise modify RNA.[15] DEPC should not be used with Tris-based buffers as it reacts

with the primary amine.[7]

Q4: How can I test my solutions for RNase contamination?

A4: Commercially available RNase detection kits are the most reliable way to test for RNase

activity.[16] These kits typically use a fluorescently labeled RNA substrate.[16][17] In the

presence of RNases, the substrate is cleaved, leading to an increase in fluorescence that can

be measured.[17][18] A simpler, though less sensitive, method involves incubating a sample of
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the solution with a known amount of intact RNA and then analyzing the RNA integrity on a

denaturing agarose gel.[17]

Quantitative Data on RNase Decontamination
Methods
The following table summarizes the effectiveness of various common methods for inactivating

and removing RNases.
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Decontaminati
on Method

Agent/Conditio
n

Concentration/
Setting

Incubation
Time

Efficacy &
Remarks

Baking

(Glassware/Meta

lware)

Dry Heat 180°C (356°F) ≥ 4 hours

Highly effective

for inactivating

RNases on glass

and metal

surfaces.[7][13]

Dry Heat 240°C (464°F) ≥ 4 hours

Very effective for

complete RNase

inactivation on

glassware.[11]

[15]

Chemical

Treatment

(Solutions)

DEPC 0.1% (v/v)

2 hours at 37°C

or overnight at

RT, followed by

autoclaving

Standard method

for treating water

and non-amine-

containing

buffers.[13][15]

Autoclaving is

essential to

inactivate

residual DEPC.

[15]

Chemical

Treatment

(Surfaces/Plastic

ware)

Hydrogen

Peroxide (H₂O₂)
3% 10-15 minutes

Effective for

decontaminating

polycarbonate or

polystyrene

materials like gel

tanks.[13][19]

Must be

thoroughly rinsed

with RNase-free

water.[13]
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Sodium

Hydroxide

(NaOH) / EDTA

0.1 M NaOH, 1

mM EDTA

Soak for 2 hours

at 37°C

Can be used for

treating non-

disposable

plasticware.[7]

Requires

thorough rinsing

with RNase-free

water.

Commercial

Reagents

(Surfaces)

RNaseZap™ or

similar
Ready-to-use Immediate

Effectively

removes RNase

contamination

from surfaces on

contact.[3][20]

[21] Should be

wiped and then

rinsed with

RNase-free

water.[3]

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water

Add 1 ml of diethylpyrocarbonate (DEPC) to 1 liter of high-purity water (e.g., Milli-Q) in a

glass bottle. This creates a 0.1% (v/v) solution.

Shake the bottle vigorously to ensure the DEPC is well-dispersed.

Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[15]

Autoclave the treated water for at least 15-20 minutes per liter to inactivate the DEPC.[15]

The absence of a fruity odor does not guarantee complete DEPC removal.

Allow the water to cool completely before use. Store in a sterile, RNase-free container.
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Protocol 2: In Vitro Transcription for DIG RNA Probe
Labeling
This is a general protocol and may need optimization based on the specific transcription kit and

template used.

Template Preparation: Linearize 1 µg of high-purity plasmid DNA with a suitable restriction

enzyme to create a 5'-overhang. Purify the linearized template using a column purification kit

or phenol/chloroform extraction followed by ethanol precipitation. Resuspend the DNA in

RNase-free water.

Transcription Reaction Setup: In an RNase-free microfuge tube on ice, combine the following

components in order:

RNase-free water (to a final volume of 20 µl)

2 µl 10x Transcription Buffer

2 µl 10x DIG RNA Labeling Mix

1 µg linearized DNA template

1 µl RNase Inhibitor

2 µl RNA Polymerase (e.g., T7, SP6, or T3)

Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at

37°C for 2 hours.[22]

DNase Treatment: Add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for

15 minutes to remove the DNA template.[23]

Probe Purification: Purify the DIG-labeled RNA probe using a column-based purification kit or

by lithium chloride precipitation.

Quality Control: Assess the integrity and yield of the probe by running a small aliquot on a

denaturing agarose gel. A successful reaction should yield a single, sharp band of the
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expected size.[1] The expected yield is approximately 10-20 µg of labeled RNA from 1 µg of

template DNA.[24]

Storage: Store the purified probe in RNase-free water or buffer at -80°C. DIG-labeled RNA

probes are stable for at least a year when stored correctly.

Visual Workflow for Troubleshooting RNase
Contamination
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Start:
Poor DIG Probe Labeling Results

(Low Yield / Degradation)

Step 1: Assess Probe Integrity
Run aliquot on denaturing agarose gel

Result:
Sharp band at expected size

Probe OK

Result:
Smear or no band

Probe Degraded

Conclusion:
RNase contamination is unlikely.
Troubleshoot other parameters:

- DNA template quality
- Enzyme activity

- Reaction conditions

Conclusion:
RNase contamination is the likely cause.

Step 2: Review RNase Prevention Measures

A. Personal Protective Equipment:
- Always wear clean gloves?
- Change gloves frequently?

B. Workspace & Equipment:
- Designated RNase-free area?

- Surfaces decontaminated?
- Pipettors cleaned?

C. Reagents & Solutions:
- Using certified RNase-free water/buffers?

- DEPC treatment performed correctly?

Step 3: Implement Corrective Actions
& Repeat Labeling

Click to download full resolution via product page

Caption: Troubleshooting workflow for RNase contamination in DIG RNA probe labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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